![molecular formula C27H46O2 B156249 (24R)-24-hydroxycholesterol CAS No. 27460-26-0](/img/structure/B156249.png)
(24R)-24-hydroxycholesterol
Overview
Description
(24R)-24-hydroxycholesterol, also known as 24S-hydroxycholesterol, is a major cholesterol metabolite in the brain, where it is synthesized from cholesterol by the enzyme cholesterol 24-hydroxylase (CYP46A1) . This oxysterol is important for maintaining cholesterol homeostasis in the brain and is involved in the turnover of cholesterol . It is secreted from the central nervous system into the plasma and is transported to the liver, where it can be converted into bile acids or excreted .
Synthesis Analysis
The synthesis of 24S-hydroxycholesterol in the brain is mediated by the enzyme cholesterol 24-hydroxylase, which is encoded by the gene CYP46A1 . This enzyme is expressed predominantly in neurons and is responsible for converting excess cholesterol into 24S-hydroxycholesterol . The levels of this oxysterol in serum are developmentally regulated in mice, indicating a tightly controlled synthesis process .
Molecular Structure Analysis
24S-hydroxycholesterol has a hydroxyl group at the 24th carbon of the cholesterol backbone. This modification significantly alters its function and its interactions with other molecules in the body. The molecular structure of 24S-hydroxycholesterol allows it to cross the blood-brain barrier and participate in the regulation of cholesterol homeostasis .
Chemical Reactions Analysis
24S-hydroxycholesterol can undergo sulfation, which is a chemical reaction where a sulfate group is added to the molecule. This process is mediated by human cytosolic sulfotransferases (SULTs) and results in the formation of monosulfates and disulfates . Sulfation affects the ability of 24S-hydroxycholesterol to activate liver X receptors (LXRs), which are important for cholesterol homeostasis .
Physical and Chemical Properties Analysis
As an oxysterol, 24S-hydroxycholesterol has different physical and chemical properties compared to cholesterol. It is more polar due to the presence of the hydroxyl group, which makes it more soluble in plasma and allows it to be transported to the liver for excretion or conversion into bile acids . Its ability to activate LXRs also suggests that it has a signaling role in the body, influencing the expression of genes involved in lipid metabolism .
Case Studies and Relevance
Several studies have highlighted the importance of 24S-hydroxycholesterol in various physiological and pathological conditions. For instance, it has been shown to protect the ex vivo rat retina from injury by elevated hydrostatic pressure, suggesting a neuroprotective role under glaucomatous conditions . Additionally, 24S-hydroxycholesterol enhances synaptic vesicle cycling in the mouse neuromuscular junction, implicating glutamate NMDA receptors and nitric oxide in its mechanism of action . Furthermore, high concentrations of 24S-hydroxycholesterol can induce cell death through necroptosis, a form of programmed necrosis, highlighting its potential cytotoxicity under certain conditions .
Scientific Research Applications
1. Biomarker in Neurodegenerative Diseases
[(24R)-24-hydroxycholesterol] has been identified as a potential biomarker for neurodegenerative diseases, such as Alzheimer's disease (AD) and Huntington's disease (HD). Elevated levels of this cholesterol metabolite have been detected in patients, indicating its possible role in the pathogenesis and progression of these conditions (Kölsch et al., 2003); (Leoni et al., 2013).
2. Cholesterol Homeostasis and Metabolism
(24R)-24-hydroxycholesterol plays a crucial role in cholesterol homeostasis, particularly in the brain. It is involved in the synthesis and metabolism of cholesterol, indicating its importance in maintaining the balance of cholesterol levels in the body (Sidhu et al., 2015); (Björkhem et al., 2001).
3. Role in Synaptic Function
Research suggests that (24R)-24-hydroxycholesterol has significant effects on synaptic function, potentially impacting neurotransmission and neuronal signaling. This includes modulation of N-methyl-D-aspartate (NMDA) receptor function, which could have implications for brain plasticity and neurodegenerative diseases (Sun et al., 2016); (Kasimov et al., 2017).
4. Role in Glaucoma and Eye Health
(24R)-24-hydroxycholesterol has been linked to eye health, particularly in the context of glaucoma. Studies indicate its role in the metabolism and signaling pathways related to this condition, suggesting its potential as a therapeutic target or biomarker (Fourgeux et al., 2009).
5. Influence on Inflammatory Gene Expression
Studies have shown that (24R)-24-hydroxycholesterol can induce pro-inflammatory gene expression in neural cells, which may contribute to the pathology of inflammatory brain diseases such as Alzheimer's disease (Alexandrov et al., 2005).
6. Impact on Cholesterol Elimination and Neuroprotection
Research indicates that (24R)-24-hydroxycholesterol is crucial for the elimination of cholesterol from the brain and may have neuroprotective properties, especially in conditions like glaucoma (Ishikawa et al., 2016).
Mechanism of Action
Target of Action
The primary target of (24R)-24-hydroxycholesterol is the cytochrome P450 enzyme, 25-hydroxyvitamin D-1α-hydroxylase (1α-OHase) . This enzyme plays a crucial role in the regulation of circulating calcium concentrations, which is critical for mammals due to the key role played by calcium ions in signaling and other cellular functions .
Mode of Action
(24R)-24-hydroxycholesterol interacts with its target, the 1α-OHase enzyme, and induces the expression of the gene encoding a key effector of its catabolic breakdown: 25-hydroxyvitamin D-24-hydroxylase (24-OHase) . The 24-OHase enzyme is a mixed-function oxydase cytochrome P450 molecule that resides in the mitochondrial membrane and catalyzes the addition of a hydroxyl group on carbon 24 of the vitamin D secosteroid backbone .
Biochemical Pathways
The interaction of (24R)-24-hydroxycholesterol with the 1α-OHase enzyme affects the vitamin D metabolic pathway. When the substrate is 1α,25 (OH) 2 D, this leads to the production of 1,24,25-trihydroxyvitamin D, the initial reactant in the 24-oxydation pathway that leads to metabolite inactivation . This pathway comprises five enzymatic steps involving successive hydroxylation/oxidation reactions at carbons 24 and 23 followed by cleavage of the secosteroid at the C-23/C-24 bond and subsequent oxidation of the cleaved product to calcitroic acid .
Pharmacokinetics
It is known that the kidney is the principal site of production of both 1α,25 (oh) 2 d and 24r,25 (oh) 2 d . The most active form of vitamin D in terms of various classical actions, such as stimulating intestinal calcium absorption and maintaining calcium homeostasis, has been shown to be 1α,25 (OH) 2 D .
Result of Action
The action of (24R)-24-hydroxycholesterol results in the regulation of calcium homeostasis in the body. It plays an essential role in maintaining cartilage health and has been shown to protect against osteoarthritis . It also plays an essential role in fracture repair .
Action Environment
The action of (24R)-24-hydroxycholesterol can be influenced by environmental factors. For instance, osteoarthritis in humans is associated with low circulating 25-hydroxyvitamin D3 . In vitamin D replete rats, radiolabeled (24R)-24-hydroxycholesterol accumulates in articular cartilage following injection of [ 3 H]-25 (OH)D3 . This suggests that the level of vitamin D in the body can influence the action of (24R)-24-hydroxycholesterol.
properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25-,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWMKBFJCNLRTC-RNCHBCSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313180 | |
Record name | (24R)-Hydroxycholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(24R)-24-hydroxycholesterol | |
CAS RN |
27460-26-0 | |
Record name | (24R)-Hydroxycholesterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27460-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 24-Epicerebrosterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027460260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (24R)-Hydroxycholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 24-EPICEREBROSTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2AI20QQ7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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